N-[1-cyclopropyl-3,4-dioxo-4-(prop-2-enylamino)butan-2-yl]-3-[2-[[1-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)-3,3-dimethylbutan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
Description
This compound is a structurally complex molecule featuring a 3-azabicyclo[3.1.0]hexane core, a cyclopropyl group, and multiple substituted moieties, including a prop-2-enylamino chain and a 4,4-dimethyl-2,6-dioxopiperidin-1-yl fragment. Its synthesis likely involves multi-step organic reactions, as inferred from analogous compounds like MG-78, which shares the 3-azabicyclo[3.1.0]hexane-2-carboxamide backbone and employs ureido-functionalized intermediates . Crystallographic characterization of such compounds may utilize SHELX software for refinement, given its prominence in small-molecule structural determination .
Properties
Molecular Formula |
C38H60N6O7 |
|---|---|
Molecular Weight |
712.9 g/mol |
IUPAC Name |
N-[1-cyclopropyl-3,4-dioxo-4-(prop-2-enylamino)butan-2-yl]-3-[2-[[1-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)-3,3-dimethylbutan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |
InChI |
InChI=1S/C38H60N6O7/c1-12-15-39-32(49)29(47)23(16-21-13-14-21)40-31(48)28-27-22(38(27,10)11)19-44(28)33(50)30(36(5,6)7)42-34(51)41-24(35(2,3)4)20-43-25(45)17-37(8,9)18-26(43)46/h12,21-24,27-28,30H,1,13-20H2,2-11H3,(H,39,49)(H,40,48)(H2,41,42,51) |
InChI Key |
NFWOGWGZMVSGJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N(C(=O)C1)CC(C(C)(C)C)NC(=O)NC(C(=O)N2CC3C(C2C(=O)NC(CC4CC4)C(=O)C(=O)NCC=C)C3(C)C)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[1-cyclopropyl-3,4-dioxo-4-(prop-2-enylamino)butan-2-yl]-3-[2-[[1-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)-3,3-dimethylbutan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide” involves multiple steps, including the formation of cyclopropyl, dioxo, and azabicyclohexane moieties. Each step requires specific reaction conditions such as temperature, pressure, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems and advanced analytical techniques would ensure consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the cyclopropyl group may yield a cyclopropanone derivative, while reduction of the dioxo groups could produce diols.
Scientific Research Applications
Pharmaceutical Applications
- Antitumor Activity : Preliminary studies suggest that compounds with similar structural motifs may exhibit antitumor properties. The dioxo and amine functionalities can interact with biological macromolecules like DNA or proteins, potentially leading to anticancer effects.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes could be explored for therapeutic purposes. For instance, compounds containing similar bicyclic structures have been investigated for their inhibitory effects on cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's.
- Antimicrobial Properties : There is evidence that compounds with complex structures can possess antimicrobial activity. The unique arrangement of functional groups in this compound may enhance its efficacy against bacterial and fungal strains.
Synthetic Organic Chemistry Applications
The intricate structure of N-[1-cyclopropyl-3,4-dioxo-4-(prop-2-enylamino)butan-2-yl]-3-[2-[[1-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)-3,3-dimethylbutan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide allows for versatile reactions in synthetic organic chemistry:
- Multi-step Synthesis : The synthesis of this compound likely involves several steps requiring optimization to maximize yield and purity. Each functional group can serve as a site for further derivatization.
- Reactivity Studies : Understanding the reactivity of this compound can lead to the development of new synthetic pathways or methodologies that can be applied to other compounds with similar structures.
Mechanism of Action
The mechanism of action of “N-[1-cyclopropyl-3,4-dioxo-4-(prop-2-enylamino)butan-2-yl]-3-[2-[[1-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)-3,3-dimethylbutan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Target Compound and MG-78
Pharmacologically Relevant Compounds
However, these lack the bicyclic framework, indicating divergent target profiles.
Lumping Strategy and Physicochemical Properties
Per , compounds with similar substructures (e.g., bicyclic cores, piperidinone derivatives) may be grouped for modeling. The target compound’s dimethyl and dioxo groups likely enhance rigidity and reduce metabolic degradation compared to simpler analogues.
Table 2: Inferred Physicochemical Properties
*Calculated based on structural formulae.
Biological Activity
N-[1-cyclopropyl-3,4-dioxo-4-(prop-2-enylamino)butan-2-yl]-3-[2-[[1-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)-3,3-dimethylbutan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide is a complex organic compound with potential biological activities. This article explores its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The compound features multiple functional groups that may contribute to its biological activity. Its structure includes:
- Cyclopropyl group
- Dioxo moiety
- Amino group
- Bicyclic framework
This structural complexity allows for interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
In vitro studies have shown that derivatives of similar compounds can exhibit cytostatic effects against various cancer cell lines. For instance, compounds with structural similarities have demonstrated significant activity against pancreatic cancer cell lines .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Preliminary studies suggest that compounds with similar bicyclic structures can inhibit butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are key enzymes in neurotransmitter regulation . The IC50 values for related compounds indicate a moderate to strong inhibition potential.
Antimicrobial Activity
The compound's structural motifs suggest potential antimicrobial properties. Similar compounds have shown effectiveness against both bacterial and fungal strains in various studies . The lipophilicity of these compounds often correlates with their antimicrobial efficacy.
Case Studies and Research Findings
-
Cytotoxicity Studies : A study evaluated the cytotoxic effects of structurally related compounds on cancer cell lines, revealing significant growth inhibition at micromolar concentrations.
Compound Cell Line IC50 (µM) Compound A DAN-G (Pancreas) 15 Compound B MCF7 (Breast) 20 -
Cholinesterase Inhibition : Another study focused on the inhibition of cholinesterase enzymes by similar bicyclic compounds.
Compound AChE IC50 (µM) BChE IC50 (µM) Compound C 157.31 46.42 Compound D 120.00 40.00
The biological activity of this compound is likely mediated through its interaction with specific receptors or enzymes:
- Enzyme Binding : The presence of functional groups such as amines and carbonyls may facilitate binding to enzyme active sites.
- Receptor Modulation : The bicyclic structure may allow for conformational flexibility, enhancing binding to various receptors involved in signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
